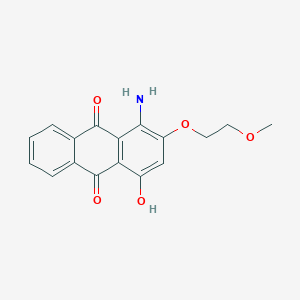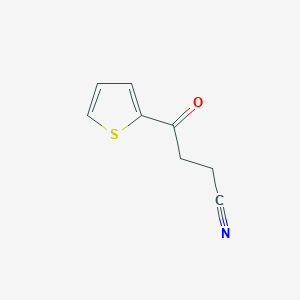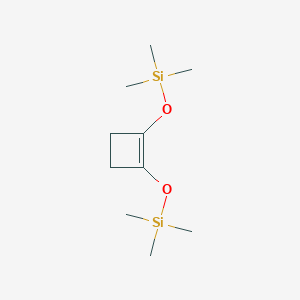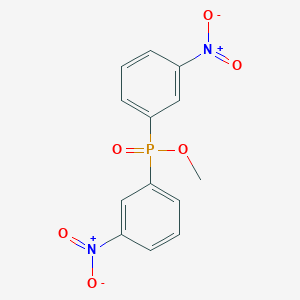![molecular formula C15H20NO3PS2 B091726 2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 16537-52-3](/img/structure/B91726.png)
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, also known as calcium silicate, is a compound composed of calcium, silicon, and oxygen. It is commonly found in various forms such as hydrated calcium silicate and anhydrous calcium silicate. This compound is widely used in industrial applications due to its excellent thermal insulation properties, low thermal conductivity, and high-temperature stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium silicate can be synthesized through several methods. One common method involves the reaction of calcium oxide (CaO) with silica (SiO₂) at high temperatures. The reaction can be represented as follows:
CaO+SiO2→CaSiO3
Another method involves the hydrothermal synthesis, where calcium hydroxide (Ca(OH)₂) and silica are reacted in an autoclave at elevated temperatures and pressures to form hydrated calcium silicate.
Industrial Production Methods
In industrial settings, calcium silicate is often produced by reacting lime (CaO) with silica in a rotary kiln at temperatures around 1000°C. The resulting product is then cooled and ground into a fine powder. This method ensures a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium silicate undergoes several types of chemical reactions, including:
Hydration: When exposed to water, calcium silicate hydrates to form calcium silicate hydrate (C-S-H), which is a key component in cement and concrete.
Carbonation: Calcium silicate reacts with carbon dioxide (CO₂) to form calcium carbonate (CaCO₃) and silica.
Decomposition: At high temperatures, calcium silicate can decompose into calcium oxide and silica.
Common Reagents and Conditions
Hydration: Water is the primary reagent, and the reaction occurs at ambient temperatures.
Carbonation: Carbon dioxide is the reagent, and the reaction can occur at room temperature or slightly elevated temperatures.
Decomposition: High temperatures (above 1000°C) are required for the decomposition reaction.
Major Products Formed
Hydration: Calcium silicate hydrate (C-S-H)
Carbonation: Calcium carbonate (CaCO₃) and silica
Decomposition: Calcium oxide (CaO) and silica
Applications De Recherche Scientifique
Calcium silicate has a wide range of scientific research applications:
Chemistry: Used as a catalyst support and in the synthesis of various silicate-based materials.
Biology: Investigated for its potential use in bone regeneration and as a biomaterial for implants.
Medicine: Studied for its use in drug delivery systems and as a component in dental materials.
Industry: Widely used as an insulating material in high-temperature applications, as a fireproofing agent, and in the production of cement and concrete.
Mécanisme D'action
The mechanism by which calcium silicate exerts its effects varies depending on the application. In cement and concrete, calcium silicate hydrate (C-S-H) forms a gel-like structure that binds the aggregate particles together, providing strength and durability. In biological applications, calcium silicate can promote osteogenesis by providing a scaffold for bone cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Calcium silicate can be compared with other silicate compounds such as:
Sodium Silicate (Na₂SiO₃): Unlike calcium silicate, sodium silicate is water-soluble and is used in adhesives, detergents, and water treatment.
Magnesium Silicate (MgSiO₃): Magnesium silicate has similar thermal properties but is used more in refractory materials and as a filler in rubber and plastics.
Aluminum Silicate (Al₂SiO₅): This compound is used in ceramics and as a refractory material due to its high melting point.
Calcium silicate is unique due to its excellent thermal insulation properties, low thermal conductivity, and high-temperature stability, making it ideal for use in high-temperature industrial applications.
Propriétés
Numéro CAS |
16537-52-3 |
|---|---|
Formule moléculaire |
C15H20NO3PS2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H20NO3PS2/c1-4-20(21,19-9-11(2)3)22-10-16-14(17)12-7-5-6-8-13(12)15(16)18/h5-8,11H,4,9-10H2,1-3H3 |
Clé InChI |
CDSZITPHFYDYIK-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCP(=S)(OCC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















